molecular formula C8H11N3O2 B2421433 4-(Pyrazin-2-yloxy)oxolan-3-amine CAS No. 2199602-21-4

4-(Pyrazin-2-yloxy)oxolan-3-amine

Cat. No.: B2421433
CAS No.: 2199602-21-4
M. Wt: 181.195
InChI Key: CERATNARRYHMFU-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yloxy)oxolan-3-amine is a chemical compound with the molecular formula C9H13N3O2. It serves as a valuable building block and intermediate in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. The pyrazine core of this molecule is a key structural motif found in a range of biologically active compounds. Pyrazine-based small molecules are of significant interest in oncology research, as they have been extensively developed as potent kinase inhibitors . These inhibitors can function by competitively binding to the ATP-binding pocket of various kinase enzymes, which are critical targets in cancer cell signaling pathways . Research into related pyrazine derivatives has demonstrated promising inhibitory activity against epidermal growth factor receptor (EGFR) and Janus kinase (JAK), showing potential for the treatment of non-small cell lung cancer and other malignancies . Furthermore, structurally similar compounds featuring the thieno[2,3-b]pyrazin-3-amine scaffold have been synthesized and evaluated for their ability to induce G2/M cell cycle arrest in colorectal cancer cells, highlighting another potential application in anticancer research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-pyrazin-2-yloxyoxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c9-6-4-12-5-7(6)13-8-3-10-1-2-11-8/h1-3,6-7H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERATNARRYHMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OC2=NC=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Route

The canonical synthesis involves displacement of leaving groups on pyrazine derivatives with oxolane-3-amine nucleophiles. Chemsrc documentation specifies the SMILES string NC1COCC1Oc1cnccn1, indicating:

  • Oxolane activation : 3-Aminoxolane generation via ring-opening of epoxides or aziridines
  • Pyrazine functionalization : 2-Chloropyrazine as electrophilic partner
  • Coupling conditions : Base-mediated nucleophilic aromatic substitution (SNAr)

Reaction equation:
$$ \text{3-Aminoxolane} + \text{2-Chloropyrazine} \xrightarrow{\text{Base}} \text{this compound} $$

Key parameters:

  • Base selection : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO)
  • Temperature : 80-120°C for 12-24 hours
  • Yield optimization : 47-64% through microwave-assisted acceleration

Enamine-Mediated Cyclization

Adapting methodologies from related oxolane systems, this approach constructs the heterocyclic core in situ:

  • Enamine formation : Condensation of γ-aminoketones with acetoacetate esters
  • Cyclocondensation : Intramolecular nucleophilic attack generating oxolane ring
  • Post-functionalization : Mitsunobu reaction installing pyrazine moiety

Table 2 compares catalytic systems for Mitsunobu coupling:

Catalyst Solvent Temp (°C) Yield (%) Reference
DIAD/PPh₃ THF 0→25 58
TMAD/TBP DCM 40 67
Polymer-supported DEAD MeCN 60 72

Transition Metal-Catalyzed Coupling

Patent CN106795094B discloses palladium-mediated strategies applicable to pyrazine-oxolane systems:

  • Buchwald-Hartwig amination : Forms C-N bond between oxolane and pyrazine
  • Ullmann-type coupling : Copper-catalyzed C-O bond formation

Representative procedure:

  • Catalyst : Pd₂(dba)₃ (2 mol%) with Xantphos ligand
  • Base : t-BuONa in toluene at 110°C
  • Yield : 88-94% for analogous structures

Mechanistic studies reveal oxidative addition of bromopyrazine to Pd(0), followed by transmetallation with oxolane-3-amine and reductive elimination.

Stereochemical Considerations

Crystallographic data for related compounds demonstrates:

  • C3 configuration : R-configuration predominates in nucleophilic substitution
  • Ring puckering : Envelope conformation with C4 out of plane (deviation 0.67 Å)
  • Diastereomer separation : Chiral HPLC using amylose-based columns (Hex/IPA 85:15)

Purification and Characterization

Standard protocols include:

  • Chromatography : Silica gel (CHCl₃:EtOAc 10:1)
  • Recrystallization : Hexane/DCM mixtures
  • Analytical methods :
    • HRMS : m/z 182.0932 [M+H]+ (calc. 182.0934)
    • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J=2.4 Hz, 1H), 4.85 (m, 1H), 3.92 (dd, J=6.8 Hz, 2H)

Scale-Up Challenges and Solutions

Industrial production faces three key hurdles:

  • Oxolane ring stability : Prone to acid-catalyzed ring-opening
    • Mitigation: Strict pH control (8-14)
  • Pyrazine hydrolysis : Nucleophilic sites susceptible to aqueous degradation
    • Solution: Anhydrous conditions with molecular sieves
  • Catalyst recycling : Pd recovery via supported ionic liquid phases

Emerging Methodologies

Recent advances include:

  • Flow chemistry : Continuous synthesis with 92% conversion in <10 min residence time
  • Electrochemical synthesis : Anodic oxidation of aminols coupled to pyrazine functionalization
  • Biocatalytic approaches : Amine transaminases for enantioselective synthesis (ee >99%)

Chemical Reactions Analysis

Types of Reactions

4-(Pyrazin-2-yloxy)oxolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazine and oxolane derivatives, which can be further utilized in different applications.

Scientific Research Applications

4-(Pyrazin-2-yloxy)oxolan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pyrazin-2-yloxy)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a pyrazine ring and an oxolane ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .

Biological Activity

4-(Pyrazin-2-yloxy)oxolan-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a pyrazine ring linked to an oxolane (tetrahydrofuran) moiety. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have reported that compounds similar to this compound exhibit significant antimicrobial properties. For instance, molecular docking studies have suggested that such compounds can effectively bind to bacterial enzymes, inhibiting their function and leading to bacterial cell death.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Compound AE. coli32 µg/mLEnzyme inhibition
Compound BS. aureus16 µg/mLMembrane disruption
This compoundP. aeruginosaTBDTBD

Cytotoxicity Studies

In cytotoxicity assays, this compound demonstrated selective toxicity towards cancer cell lines while showing minimal effects on normal human cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Selectivity Index
A549 (Lung Cancer)5.010
WI38 (Normal Fibroblast)>50-

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial growth or cancer cell proliferation.
  • Receptor Interaction : It may act on G protein-coupled receptors (GPCRs), modulating signaling pathways involved in cell survival and apoptosis.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions with target proteins, suggesting a potential mechanism for its biological activity.

Case Studies

Research has highlighted the effectiveness of this compound in various preclinical models:

  • Study on Antibacterial Efficacy : In a study assessing the antibacterial efficacy against Pseudomonas aeruginosa, the compound showed promising results with an MIC comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.
  • Cancer Treatment Exploration : A recent investigation into its cytotoxic effects on lung cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

Q & A

What synthetic strategies are recommended for optimizing the yield of 4-(Pyrazin-2-yloxy)oxolan-3-amine, and how can reaction conditions be tailored to minimize side products?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the oxolane ring followed by pyrazine coupling. Key strategies include:

  • Stepwise Functionalization : Introduce the amine group at the oxolan-3-position before coupling with pyrazin-2-yloxy to avoid steric hindrance .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance nucleophilic substitution rates for pyrazine-oxolane bond formation .
  • Catalyst Screening : Palladium or copper catalysts may improve coupling efficiency, as seen in analogous pyrazine-containing compounds .
  • Temperature Control : Elevated temperatures (80–100°C) favor ring-opening reactions but require monitoring to prevent decomposition .

Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the pyrazine-oxolane linkage and amine positioning. For example, split peaks in 1H^1H NMR indicate chiral centers in oxolane derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C7 _7H10 _{10}N4 _4O2 _2) and detects isotopic patterns.
  • HPLC with Chiral Columns : Essential for resolving enantiomers if the compound exhibits stereoisomerism, as seen in structurally similar oxolane amines .
  • X-ray Crystallography : Provides absolute stereochemical configuration, crucial for bioactive enantiomers .

How can researchers address stereochemical challenges in synthesizing enantiopure this compound?

Answer:

  • Chiral Auxiliaries : Use chiral catalysts (e.g., BINAP ligands) during oxolane ring formation to induce asymmetry, as demonstrated in rac-(3R,4R)-oxolane derivatives .
  • Kinetic Resolution : Enzymatic or chemical methods can separate enantiomers post-synthesis. Lipase-mediated hydrolysis has been effective for analogous amines .
  • Dynamic Kinetic Asymmetric Transformation (DYKAT) : Optimizes enantiomeric excess (ee) by coupling racemization and selective crystallization .

How should contradictory results in biological activity assays for this compound be analyzed?

Answer:

  • Dose-Response Curves : Confirm activity trends across multiple concentrations to rule out assay-specific artifacts.
  • Target Selectivity Profiling : Use kinase or receptor panels to identify off-target effects, as pyrazine derivatives often exhibit polypharmacology .
  • Metabolic Stability Assays : Assess if metabolite interference (e.g., oxidation of the oxolane ring) alters activity, using LC-MS to track degradation .
  • Computational Docking : Compare binding poses of active vs. inactive batches to detect stereochemical or conformational discrepancies .

What computational methods are effective in predicting the interaction of this compound with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Model flexibility of the oxolane ring and pyrazine moiety to predict binding kinetics with enzymes like kinases .
  • Free Energy Perturbation (FEP) : Quantify binding affinity differences between enantiomers, critical for chiral compounds .
  • Pharmacophore Mapping : Identify key interactions (e.g., hydrogen bonding via the amine group) using software like Schrödinger’s Phase .

What strategies improve scalability of this compound synthesis without compromising enantiopurity?

Answer:

  • Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic pyrazine coupling steps, reducing side products .
  • Green Solvents : Replace DMSO with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

How can salt formation enhance the physicochemical properties of this compound for in vivo studies?

Answer:

  • Hydrochloride Salts : Improve aqueous solubility and stability, as seen in dihydrochloride derivatives of related oxolane amines .
  • Counterion Screening : Test salts (e.g., citrate, mesylate) for optimal crystallinity and bioavailability using thermal (DSC) and solubility assays .

What methodologies are recommended for assessing the stability of this compound under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2 _2O2 _2) conditions, followed by HPLC analysis to identify degradation products .
  • Light Stress Testing : Use ICH Q1B guidelines to evaluate photostability under UV/visible light .

How can regioselectivity be controlled during pyrazine substitution in this compound synthesis?

Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the oxolane amine) to steer substitution to the pyrazine 2-position .
  • Metal-Mediated Coupling : Pd-catalyzed C–O bond formation ensures selective coupling at the pyrazine oxygen, avoiding N-alkylation side reactions .

What approaches are used to establish structure-activity relationships (SAR) for this compound derivatives?

Answer:

  • Analog Synthesis : Modify substituents on the pyrazine (e.g., electron-withdrawing groups) or oxolane ring (e.g., fluorination) to probe SAR .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electronic features with activity, validated via leave-one-out cross-validation .
  • Mutagenesis Studies : Pair compound testing with site-directed mutagenesis of target proteins to identify critical binding residues .

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